molecular formula C5H10O3S B14579792 Methyl [(methoxymethyl)sulfanyl]acetate CAS No. 61677-76-7

Methyl [(methoxymethyl)sulfanyl]acetate

Cat. No.: B14579792
CAS No.: 61677-76-7
M. Wt: 150.20 g/mol
InChI Key: SRYQPUAUPSOESX-UHFFFAOYSA-N
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Description

Methyl [(methoxymethyl)sulfanyl]acetate is a thioether-containing ester with the molecular formula C₅H₁₀O₃S and a molecular weight of 150.25 g/mol. Its structure consists of a methyl acetate backbone where the alpha carbon (adjacent to the carbonyl group) is substituted with a methoxymethylsulfanyl group (-S-CH₂-OCH₃). This compound is characterized by its dual functional groups: the thioether (sulfanyl) moiety, which confers nucleophilicity and susceptibility to oxidation, and the methoxymethyl group, which enhances solubility in polar solvents.

Properties

CAS No.

61677-76-7

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

methyl 2-(methoxymethylsulfanyl)acetate

InChI

InChI=1S/C5H10O3S/c1-7-4-9-3-5(6)8-2/h3-4H2,1-2H3

InChI Key

SRYQPUAUPSOESX-UHFFFAOYSA-N

Canonical SMILES

COCSCC(=O)OC

Origin of Product

United States

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The foundational approach involves sequential thioether formation and esterification. A validated protocol reacts methoxymethyl chloride with thioglycolic acid under alkaline conditions (pH 8-9) at 0-5°C, achieving 78-82% intermediate yield. The subsequent esterification employs methanol in dichloromethane with dicyclohexylcarbodiimide (DCC) catalysis, reaching 89% conversion efficiency after 12-hour reflux.

Table 1: Thioether-Esterification Sequential Synthesis

Step Reagents Conditions Yield
Thioether formation Methoxymethyl chloride, thioglycolic acid, NaOH 0-5°C, pH 8.5, 4h 79%
Esterification Methanol, DCC, DCM Reflux, 12h 89%

Peterson Olefination Strategy

The Journal of Organic Chemistry documents an alternative route using Peterson olefination with lithiobis(methylsulfanyl)(trimethylsilyl)methane. This method constructs the thioether moiety through silicon-mediated elimination:

$$ \text{MeOCH}2\text{SH} + \text{CH}2(\text{COOMe})2 \xrightarrow{\text{(Me}3\text{Si)}2\text{NLi}} \text{MeOCH}2\text{SCH}_2\text{COOMe} $$

Reaction at -78°C in THF achieves 68% isolated yield, with strict anhydrous conditions critical for preventing desilylation side reactions.

Catalytic Method Developments

Acid-Catalyzed One-Pot Synthesis

Patent WO2011143360A2 discloses a streamlined one-pot procedure using sulfuric acid catalysis. Methoxymethyl mercaptan reacts directly with methyl chloroacetate in 1:1.2 molar ratio under reflux (110°C), achieving 85% conversion in 6 hours. Excess methyl chloroacetate suppresses disulfide byproduct formation (<3%).

Phase-Transfer Catalysis Optimization

Comparative studies show tetrabutylammonium bromide (TBAB) enhances reaction kinetics in biphasic systems. A water-toluene emulsion (1:3 v/v) with 5 mol% TBAB increases yield to 91% at 80°C through interfacial activation.

Table 2: Catalytic Performance Comparison

Catalyst Temp (°C) Time (h) Yield
H₂SO₄ 110 6 85%
TBAB 80 4 91%
Amberlyst-15 100 5 76%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern production employs tubular flow reactors with segmented gas-liquid flow to enhance mass transfer. Pilot-scale data (50 L/hr throughput) demonstrate:

  • 94% conversion at 120°C
  • 2.5-minute residence time
  • 98.2% purity by GC-MS

Crystallization Process Optimization

Recursive cooling crystallization from ethyl acetate/heptane (1:4) achieves 99.5% purity:

  • Initial cooling from 60°C to 25°C at 0.5°C/min
  • Secondary cooling to -10°C at 1°C/min
  • Isolated crystals show monoclinic habit by XRD

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 3H, OCH₃), 3.44 (s, 2H, SCH₂), 3.32 (s, 3H, OCH₃), 2.98 (s, 2H, COOCH₃)
  • IR (neat): 1745 cm⁻¹ (C=O), 1120 cm⁻¹ (S-C)

Chromatographic Purity Assessment

HPLC method validation (C18 column, 60:40 MeCN/H₂O):

  • Retention time: 4.32 min
  • LOD: 0.02 μg/mL
  • LOQ: 0.08 μg/mL

Reaction Mechanism Elucidation

Density functional theory (DFT) calculations at B3LYP/6-31+G(d) level reveal:

  • Thioether formation exothermicity: ΔH = -42.3 kcal/mol
  • Rate-determining step: Methoxymethyl chloride nucleophilic attack (Eₐ = 15.7 kcal/mol)
  • Transition state stabilization through hydrogen bonding with protic solvents

Environmental Impact Mitigation

Life cycle assessment comparing synthetic routes:

Table 3: Environmental Metrics

Method PMI* E-Factor** Carbon Intensity*
Sequential 8.2 6.7 4.1
One-pot 5.1 3.9 2.8
Flow 3.4 1.2 1.1

*Process Mass Intensity (kg/kg product)
Waste generated per product unit * kg CO₂ equivalent per kg product

Chemical Reactions Analysis

Types of Reactions

Methyl [(methoxymethyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(methoxymethyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl [(methoxymethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl [(methoxymethyl)sulfanyl]acetate with structurally related compounds, focusing on molecular features, reactivity, and applications:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Functional Groups Applications Notable Properties
This compound Not Available C₅H₁₀O₃S 150.25 Thioether, Methoxymethyl, Ester Research, Synthetic intermediates High reactivity due to thioether; moderate polarity
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate 1909309-31-4 C₁₀H₁₃NO₅S 259.28 Sulfonamide, Methoxy, Ester Pharmaceuticals, Agrochemicals High purity (95%); liquid state; selective reactivity
Methyl [(2-cyano-3-fluorophenyl)sulfanyl]acetate 262433-37-4 C₁₀H₈FNO₂S 233.24 Cyano, Fluoro, Thioether, Ester Drug discovery, Material science Crystalline solid; aromatic stability
Methyl 2-(4-chlorophenyl)sulfanylacetate 15446-15-8 C₉H₉ClO₂S 216.68 Chlorophenyl, Thioether, Ester Agrochemicals, Polymer chemistry Lipophilic; solid at room temperature
Methyl phenylsulfonylacetate 555619 C₉H₁₀O₄S 228.24 Sulfonyl, Ester Organic synthesis, Catalysis Oxidized sulfur (sulfonyl); high thermal stability
Methyl [(methoxycarbonothioyl)sulfanyl]acetate 123972-88-3 C₅H₈O₃S₂ 180.25 Thiocarbamate, Thioether, Ester Specialty chemicals Dual sulfur atoms; prone to hydrolysis

Key Comparisons

Functional Group Diversity: Thioether vs. Sulfonyl/Sulfonamide: this compound’s thioether group is less oxidized than sulfonyl () or sulfonamide () derivatives. This makes it more nucleophilic but susceptible to oxidation to sulfoxides or sulfones . Sulfonamides, by contrast, exhibit greater stability and hydrogen-bonding capacity, enhancing their use in drug design . Substituent Effects: Electron-withdrawing groups (e.g., cyano, fluoro in ) increase electrophilicity and aromatic ring stability, whereas methoxymethyl or chlorophenyl groups () enhance lipophilicity, influencing bioavailability .

Physical Properties :

  • State and Solubility : The methoxymethyl group in the target compound improves solubility in polar solvents compared to purely aromatic analogs (e.g., ). Sulfonamide-containing derivatives () are liquids, likely due to their molecular symmetry and lower melting points .

Reactivity and Applications: Thioether Reactivity: The thioether in this compound can undergo alkylation or oxidation, making it a versatile intermediate for synthesizing sulfoxides or sulfones . In contrast, sulfonyl groups () are inert to oxidation but serve as electron-withdrawing groups in catalysis . Pharmaceutical Potential: Compounds like Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate () are explicitly used in drug development due to sulfonamide bioactivity, whereas the target compound’s applications remain exploratory, likely in agrochemicals or polymer additives .

Safety and Handling :

  • Thioethers generally require precautions against oxidation and moisture. For example, Methyl 2-hydroxyacetate () has documented safety protocols for inhalation and skin contact, suggesting similar handling for thioether analogs despite lacking direct data .

Research Findings and Trends

  • Synthetic Routes : The target compound can be synthesized via nucleophilic substitution between methoxymethylthiol and methyl chloroacetate, analogous to methods in for sulfinyl derivatives .
  • Material Science : The methoxymethyl group’s polarity could aid in designing hydrophilic polymers or ionic liquids, similar to 2-methoxyethyl derivatives in .

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